7-Ethoxy-2-methylquinoline-5,8-dione
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Overview
Description
7-Ethoxy-2-methylquinoline-5,8-dione is a quinoline derivative with a unique structure that includes an ethoxy group at the 7th position and a methyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-methylquinoline-5,8-dione typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions including dehydration and oxidation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often employ green chemistry approaches to minimize environmental impact. These methods may include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents such as ethanol or acetic acid .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological activities .
Scientific Research Applications
7-Ethoxy-2-methylquinoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2-methylquinoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone form of the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Ethoxy-2-methylquinoline-5,8-dione include:
5,8-Quinolinedione: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Streptonigrin: A natural 5,8-quinolinedione antibiotic with significant anticancer activity.
Lavendamycin: Another natural quinoline derivative with potent anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position and the methyl group at the 2nd position enhances its lipophilicity and may contribute to its selective biological activities .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-ethoxy-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C12H11NO3/c1-3-16-10-6-9(14)8-5-4-7(2)13-11(8)12(10)15/h4-6H,3H2,1-2H3 |
InChI Key |
COPRXDCKULYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)N=C(C=C2)C |
Origin of Product |
United States |
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